molecular formula C7H4BrIO2 B108559 3-Bromo-5-iodobenzoic acid CAS No. 188815-32-9

3-Bromo-5-iodobenzoic acid

Cat. No. B108559
M. Wt: 326.91 g/mol
InChI Key: MKJBJYCBKXPQSY-UHFFFAOYSA-N
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Patent
US07446222B2

Procedure details

A mixture of 3-bromo-5-iodobenzoic acid (50 g, 153 mmol), 1-(3-dimethylaminopropyl)-ethylcarbodiimide hydrochloride (30.8 g, 153 mmol), 4-dimethylaminopyridine (18.6 g, 153 mmol) and t-butanol (69.4 g, 90 ml, 153 mmol) in dichloromethane (500 ml) was stirred at room temperature overnight. The reaction mixture was washed with 2MHCl and saturated NaHCO3. The organic phase was dried and evaporated to give the title compound as a light brown solid. (48 g; 85%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
1-(3-dimethylaminopropyl)-ethylcarbodiimide hydrochloride
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:11])[CH:10]=1)[C:5]([OH:7])=[O:6].Cl.CN(C)CCCC(N=C=N)C.[C:24](O)([CH3:27])([CH3:26])[CH3:25]>CN(C)C1C=CN=CC=1.ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:11])[CH:10]=1)[C:5]([O:7][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)I
Name
1-(3-dimethylaminopropyl)-ethylcarbodiimide hydrochloride
Quantity
30.8 g
Type
reactant
Smiles
Cl.CN(CCCC(C)N=C=N)C
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
18.6 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with 2MHCl and saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC(C)(C)C)C=C(C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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